5-Oxo-5-pyridin-2-ylpentanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
5-oxo-5-pyridin-2-ylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c12-9(5-3-6-10(13)14)8-4-1-2-7-11-8/h1-2,4,7H,3,5-6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCOQLTGFABOREH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20375085 | |
| Record name | 5-oxo-5-pyridin-2-ylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13672-84-9 | |
| Record name | 5-oxo-5-pyridin-2-ylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Mechanistic Investigations of 5 Oxo 5 Pyridin 2 Ylpentanoic Acid
Analysis of Principal Reaction Types and Functional Group Transformations
The reactivity of 5-Oxo-5-pyridin-2-ylpentanoic acid is governed by the interplay of its three primary functional groups: the pyridine (B92270) nucleus, the ketone carbonyl group, and the terminal carboxylic acid. Each of these moieties presents potential sites for a variety of chemical transformations.
Oxidative Transformations of the Compound
Specific oxidative studies on this compound have not been detailed in the reviewed literature. However, theoretical transformations can be postulated based on the reactivity of its components. The pyridine ring nitrogen, for instance, is susceptible to oxidation to form a pyridine N-oxide. This transformation is typically achieved using peracids. The formation of an N-oxide can significantly alter the electronic properties of the pyridine ring, potentially facilitating other reactions.
Reductive Transformations of the Compound
While specific reduction protocols for this compound are not documented, the ketone and carboxylic acid functionalities are known to undergo reduction. The ketone group can be reduced to a secondary alcohol, yielding 5-hydroxy-5-(pyridin-2-yl)pentanoic acid, using various reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride. The choice of reagent would be critical to avoid the simultaneous reduction of the carboxylic acid. Catalytic hydrogenation could also be employed, which might also affect the pyridine ring under certain conditions.
Complete reduction of the keto group to a methylene (B1212753) group (a Deoxygenation reaction) could theoretically be achieved through methods like the Wolff-Kishner or Clemmensen reduction, which would yield 5-(pyridin-2-yl)pentanoic acid.
Substitution Reaction Profiles Involving Pyridine and Pentanoic Acid Moieties
The pyridine ring of this compound is expected to behave similarly to other pyridine derivatives in substitution reactions. Due to the electron-withdrawing nature of the nitrogen atom, the pyridine ring is generally deactivated towards electrophilic aromatic substitution, which would likely occur at the 3- and 5-positions. wikipedia.org Conversely, the ring is activated towards nucleophilic aromatic substitution, particularly at the 2-, 4-, and 6-positions. wikipedia.org The presence of the keto-acyl group at the 2-position would further influence the regioselectivity of such reactions.
The carboxylic acid moiety can undergo typical substitution reactions at the carbonyl carbon. For instance, esterification can be achieved by reacting the compound with an alcohol under acidic conditions. The formation of an acid chloride using reagents like thionyl chloride or oxalyl chloride would provide a more reactive intermediate for the synthesis of esters and amides.
Elucidation of Underlying Reaction Mechanisms
Detailed mechanistic studies for reactions involving this compound are not available in the current body of scientific literature. However, the mechanisms of the reactions involving its functional groups are well-established in organic chemistry.
For instance, the reduction of the ketone with a hydride reagent like sodium borohydride would proceed via the nucleophilic attack of the hydride ion on the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide.
Electrophilic substitution on the pyridine ring would follow the general mechanism for electrophilic aromatic substitution, involving the formation of a sigma complex (or arenium ion) as an intermediate. The stability of this intermediate would determine the regioselectivity of the substitution.
Similarly, nucleophilic substitution on the pyridine ring would proceed through either an SNAr mechanism, involving the formation of a Meisenheimer complex, or through an elimination-addition mechanism via a pyridyne intermediate. wikipedia.org
Further experimental research is required to delineate the specific reaction pathways and intermediates for the transformations of this compound.
Biological Activities and Pharmacological Insights of 5 Oxo 5 Pyridin 2 Ylpentanoic Acid Derivatives
Enzyme Modulation and Inhibition Studies
The structural motif of a pyridine (B92270) ring linked to a flexible chain is a common feature in many enzyme inhibitors. Pyridine carboxylic acid derivatives, in particular, have been investigated as inhibitors for a wide array of enzymes, including kinases, demethylases, and urease. dovepress.com The unique electronic properties of the pyridine ring, such as its ability to act as a hydrogen bond acceptor and engage in π-π stacking, are crucial for its role in enzyme binding. nih.govnih.gov
Identification of Specific Enzyme Targets and Inhibitory Properties
Research into pyridine-based compounds has identified several specific enzyme targets. A notable class of enzymes targeted by these derivatives is the protein kinases, which are crucial regulators of cellular processes. rsc.org For example, derivatives of 5H-benzo nih.govnih.govcyclohepta[1,2-b]pyridin-5-one have been developed as potent dual inhibitors of the c-Met and Ron kinases, which are implicated in cancer. nih.gov One such compound, MK-8033, demonstrated a preferential affinity for the activated state of the c-Met kinase. nih.gov
Another significant target for pyridine-based inhibitors is the Rho-associated coiled-coil containing protein kinase (ROCK). Systematic exploration of pyridine-based compounds led to the development of potent and selective ROCK inhibitors, which are of therapeutic interest for conditions like hypertension and glaucoma. nih.gov Furthermore, other studies have identified derivatives of 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid as inhibitors of the inflammatory kinases TBK1 and IKKε, highlighting the versatility of the pyridine scaffold in targeting different kinase families.
The table below summarizes enzyme targets for various pyridine-containing compounds.
| Compound Class | Enzyme Target(s) | Biological Context |
| 5H-benzo nih.govnih.govcyclohepta[1,2-b]pyridin-5-one Derivatives (e.g., MK-8033) | c-Met, Ron | Cancer |
| Pyridine-based amides | Rho-associated kinase (ROCK) | Hypertension, Glaucoma |
| 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid Derivatives | TANK-binding kinase 1 (TBK1), IKKε | Obesity, Inflammation |
| Pyridine-2-carboxylic acid Derivatives | Histone Demethylase (KDM5B) | Cancer |
Structure-Activity Relationships (SAR) in Enzyme Inhibition
Structure-activity relationship (SAR) studies are fundamental to optimizing the potency and selectivity of enzyme inhibitors. For pyridine-based kinase inhibitors, SAR exploration has yielded critical insights. In the development of ROCK inhibitors, substitutions on the pyridine ring were found to significantly impact both potency and metabolic stability. acs.org
For instance, introducing a 2-amino or 2-fluoro substituent on the pyridine ring maintained good ROCK potency while reducing inhibition of cytochrome P450 enzymes, a desirable feature for drug development. acs.org Conversely, larger substituents at the same position, such as 2-dimethylamino or 2-methoxy groups, led to a significant decrease in ROCK inhibitory activity. acs.org This suggests a sterically constrained binding pocket in the hinge region of the kinase, where the pyridine moiety binds. acs.org
Similarly, SAR studies on antiproliferative pyridine derivatives have shown that the presence and position of specific functional groups, such as methoxy (B1213986) (-OMe), hydroxyl (-OH), and amino (-NH2), can enhance activity, while bulky groups or halogens may decrease it. nih.gov In the case of histone demethylase inhibitors, derivatives of pyridine-2-carboxylic acid showed more potent inhibition than the corresponding pyridine-4-carboxylic acid derivatives, indicating that the position of the carboxylic acid group is crucial for activity. dovepress.com
The following table outlines key SAR findings for pyridine-based enzyme inhibitors.
| Structural Moiety/Modification | Observation | Enzyme Target |
| Substitutions at C-2 of Pyridine Ring | ||
| Small groups (e.g., -NH2, -F) | Maintained potency, reduced CYP inhibition. acs.org | ROCK |
| Bulky groups (e.g., -N(CH3)2, -OCH3) | Significantly decreased potency. acs.org | ROCK |
| Functional Groups on Pyridine Core | ||
| -OMe, -OH, -C=O, -NH2 groups | Enhanced antiproliferative activity. nih.gov | Various |
| Halogen atoms or bulky groups | Lowered antiproliferative activity. nih.gov | Various |
| Isomeric Position | ||
| Pyridine-2-carboxylic acid vs. Pyridine-4-carboxylic acid | Pyridine-2-carboxylic acid derivatives showed stronger inhibition. dovepress.com | KDM5B |
Receptor Binding and Ligand-Target Interaction Analysis
The pyridine nucleus is a key pharmacophore that facilitates interactions with a wide range of biological receptors. Its unique electronic properties and capacity for hydrogen bonding allow for high-affinity binding and selectivity. nih.govresearchgate.net
Investigation of Receptor Binding Affinity and Selectivity
Derivatives containing the pyridin-2-yl moiety have been successfully developed as potent and selective receptor antagonists. A prominent example is the discovery of 1,3,5-triaryl-1H-pyridin-2-one derivatives as noncompetitive antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor, a type of ionotropic glutamate receptor. nih.gov
Through systematic modification of the aromatic rings at positions 1, 3, and 5 of the pyridone core, researchers were able to optimize binding affinity. This effort culminated in the discovery of perampanel (B3395873), which showed potent activity with an IC50 value of 60 nM in an in vitro AMPA-induced calcium influx assay. nih.gov Further studies on pyridoxal derivatives have led to potent antagonists for P2X receptors, where modifications of phosphate (B84403) or sulfonate groups to carboxylic acids maintained high antagonistic potency at human P2X3 receptors. nih.gov This demonstrates that the pyridine scaffold can be fine-tuned to achieve high affinity and selectivity for specific receptor subtypes.
Role of the Pyridine and Related Heterocyclic Moieties in Receptor Interaction
The pyridine ring plays a multifaceted role in ligand-receptor interactions, contributing to improved binding, potency, and pharmacokinetic properties compared to its carbocyclic analog, benzene (B151609). nih.gov The nitrogen atom in the pyridine ring is a key feature; its lone pair of electrons can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in a receptor's binding pocket. nih.govresearchgate.net
Beyond hydrogen bonding, the aromatic nature of the pyridine ring allows it to participate in π–π stacking interactions with aromatic amino acids like phenylalanine, tyrosine, and tryptophan. nih.gov These interactions are vital for anchoring the ligand within the binding site and enhancing affinity. For example, in ROCK inhibitors, the pyridine group forms a hydrogen bond with the backbone of a methionine residue in the kinase's hinge region, a critical interaction for inhibitory activity. acs.org The replacement of a phenyl ring with a pyridine ring in drug candidates has been shown to improve metabolic stability, cellular permeability, and binding affinity. nih.gov
Modulation of Biochemical Pathways via Molecular Target Engagement
The engagement of a molecular target, such as an enzyme or receptor, by a pyridine-containing compound can lead to the modulation of entire biochemical pathways. The inhibition of AMPA receptors by perampanel, for instance, blocks glutamatergic neurotransmission. nih.gov Since dysfunction in this pathway is implicated in epilepsy, perampanel's antagonism can reduce neuronal hyperexcitability, thereby controlling seizures. nih.gov
Similarly, the inhibition of kinases like c-Met and ROCK by specific pyridine derivatives can disrupt signaling cascades that are crucial for cell proliferation, migration, and survival. nih.govacs.org By blocking the activity of c-Met, a receptor tyrosine kinase, inhibitors like MK-8033 can halt the downstream signaling that drives tumor growth in cancers where this pathway is overactive. nih.gov This demonstrates that the precise targeting of a single molecular entity by a well-designed pyridine derivative can have profound effects on complex cellular and physiological processes.
Antimicrobial and Antifungal Efficacy Assessments
Derivatives of 5-Oxo-5-pyridin-2-ylpentanoic acid, which feature a pyridine ring and a keto-acid functional group, belong to a class of compounds that have demonstrated notable antimicrobial and antifungal activities. The inherent chemical properties of the pyridine nucleus, often combined with other functional moieties, contribute to their efficacy against a range of pathogenic microorganisms.
Research into pyridine-containing compounds has revealed a significant antibacterial potential, particularly against Gram-positive bacteria. For instance, novel anaephene derivatives, which are alkyl pyridinols, have shown potent activity against various Staphylococcus aureus strains, including methicillin-resistant S. aureus (MRSA). One such derivative, JC-01-074, displays bactericidal activity at a low minimum inhibitory concentration (MIC) of 16 μg/mL. These alkyl pyridinols are thought to target and disrupt the staphylococcal membrane. However, these same compounds were found to be completely ineffective against the Gram-negative bacterium Pseudomonas aeruginosa, suggesting a mechanism of action that is specific to Gram-positive bacteria.
Similarly, a series of (S,Z)-4-methyl-2-(4-oxo-5-((5-substitutedphenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)pentanoic acids demonstrated good antibacterial activity against several Gram-positive bacteria, with MIC values in the range of 2–4 µg/mL. nih.govnih.govresearchgate.net Notably, compounds 4c, 4d, 4e, and 4f were the most potent, with MIC values of 2 µg/mL against four multidrug-resistant Gram-positive bacterial strains. nih.gov In contrast, studies on other pyridine derivatives have shown a broader spectrum of activity. For example, certain nicotinic acid benzylidene hydrazide derivatives and substituted Mannich bases have demonstrated high antibacterial activity against both Gram-positive (B. subtilis, S. aureus) and Gram-negative (P. aeruginosa, E. coli) species, with MIC values ranging from 6.25 to 12.5 μg mL−1. nih.gov
| Compound Class | Bacterial Strain | Activity (MIC) |
|---|---|---|
| Alkyl Pyridinol Derivatives | S. aureus (MRSA) | 16 μg/mL (for JC-01-074) |
| Alkyl Pyridinol Derivatives | P. aeruginosa | Inactive |
| Substituted Pentanoic Acids | Gram-positive bacteria (multidrug-resistant) | 2-4 µg/mL |
| Substituted Mannich Bases | B. subtilis, S. aureus, P. aeruginosa, E. coli | 6.25–12.5 μg mL−1 |
The structural motif of a keto group combined with a pyridine ring is present in several compounds with demonstrated antifungal properties. A study on novel β-keto-enol pyridine and furan derivatives revealed significant fungicidal activity against Fusarium oxysporum. nih.govresearchgate.netacs.org One particular derivative, L1, exhibited excellent antifungal activity with an IC50 of 12.83 μg/mL, which is comparable to the commercial fungicide benomyl. nih.govresearchgate.netacs.org The antifungal action of these compounds is thought to be related to the pharmacophore sites created by the keto and pyridine groups. nih.govresearchgate.net
Furthermore, novel keto-alkyl-pyridinium (KAP) molecules have been shown to possess broad-spectrum antifungal activity. nih.gov These compounds are effective against both planktonic and biofilm-forming fungi. nih.gov Another class of pyridine derivatives, imidazo[1,2-a]pyridinyl-arylpropenones, has also been investigated for antifungal activity against Candida albicans. Four derivatives in this series showed promising activity with minimum inhibitory concentrations (MICs) below 300 μmol/L. scirp.org Additionally, certain pyridine carboxamide derivatives have been identified as potential succinate dehydrogenase inhibitors with good in vivo antifungal activity against Botrytis cinerea. nih.gov
| Compound Class | Fungal Strain | Activity |
|---|---|---|
| β-Keto-enol Pyridine Derivatives | Fusarium oxysporum | IC50 = 12.83 μg/mL (for L1) |
| Imidazo[1,2-a]pyridinyl-arylpropenone Derivatives | Candida albicans | MIC < 300 μmol/L |
| Pyridine Carboxamide Derivatives | Botrytis cinerea | Good in vivo activity |
Bacterial biofilms present a significant challenge in treating infections due to their inherent resistance to antibiotics. The pyridine nucleus has been identified as a key structural feature in compounds that can inhibit biofilm formation. nih.gov For instance, bis(indolyl)pyridine derivatives, which are structurally related to the marine alkaloid nortopsentin, have demonstrated the ability to inhibit biofilm formation in both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria without affecting the growth of planktonic cells. nih.gov Certain derivatives showed over 80% inhibition of S. aureus biofilm formation and over 90% inhibition for E. coli. nih.gov
Similarly, N-phenyl-1H-pyrazole-4-carboxamide derivatives have been investigated for their ability to reduce biofilm formation in several Staphylococcus aureus strains. nih.gov One compound, 1-(2,5-dichlorophenyl)-5-methyl-N-phenyl-1H-pyrazole-4-carboxamide, was particularly effective, with IC50 values ranging from 2.3 to 32 μM against all tested S. aureus strains. nih.gov Other pyridine derivatives, such as 2,4-disubstituted pyridines, have also shown significant activity against biofilm-forming tubercle bacilli. frontiersin.org
Antioxidant Properties and Mitigation of Oxidative Stress
Pyridine derivatives have been investigated for their potential to act as antioxidants and protect against oxidative stress. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in numerous diseases.
A study on 2,2'-pyridoin and its derivatives demonstrated their protective effect against oxidative stress in HL-60 cells. nih.gov These compounds were found to inhibit H2O2-induced cell death and intracellular oxidative stress more effectively than ascorbic acid. nih.gov The antioxidant activity is attributed to the enediol structure of the 2,2'-pyridoins. nih.gov
Another class of compounds, thiazolo[4,5-b]pyridine derivatives, has also been evaluated for antioxidant activity using the DPPH radical scavenging method. pensoft.net Furthermore, a study on various pyridine derivatives highlighted their antioxidant potential, with some 2-pyridyl derivatives showing significant DPPH scavenging activity. The antioxidant properties of these compounds are crucial as they can help in mitigating the cellular damage caused by free radicals. researchgate.net
Antineoplastic and Cytotoxic Potentials
The pyridine scaffold is a common feature in many compounds with potent anticancer activities. Various derivatives have been synthesized and evaluated for their in vitro cytotoxicity against a range of human cancer cell lines.
A novel series of pyridine-ureas has been synthesized and evaluated for their growth inhibitory activity against the MCF-7 breast cancer cell line. elsevierpure.comnih.gov Compounds 8e and 8n were identified as the most active, with IC50 values of 0.22 and 1.88 μM after 48 hours of treatment, respectively, which were more potent than the reference drug doxorubicin (IC50 = 1.93 μM). elsevierpure.com Further evaluation by the US-NCI protocol showed that compounds 8b and 8e were effective anticancer agents against a panel of cancer cell lines, with mean inhibitions of 43% and 49%, respectively. elsevierpure.com
In another study, new spiro-pyridine derivatives were evaluated for their antiproliferative activity against HepG-2 (hepatocellular carcinoma) and Caco-2 (colorectal carcinoma) cell lines. nih.gov Spiro-pyridine derivatives 5 , 7 , and 8 showed promising results, with IC50 values ranging from 7.83 ± 0.50 to 13.61 ± 1.20 μM against the Caco-2 cell line, comparable to doxorubicin (IC50 = 12.49 ± 1.10 μM). nih.gov
Additionally, a study on novel pyridine derivatives screened for anticancer activity found that compound 9a induced growth inhibition and apoptosis in MCF-7 cells with an IC50 of 20μM. This compound also showed less toxicity towards the non-tumorigenic breast epithelial cell line MCF-12a.
| Compound Class/Derivative | Cancer Cell Line | Activity (IC50) |
|---|---|---|
| Pyridine-urea (8e) | MCF-7 (Breast) | 0.22 μM (48h) |
| Pyridine-urea (8n) | MCF-7 (Breast) | 1.88 μM (48h) |
| Spiro-pyridine (7) | Caco-2 (Colorectal) | 7.83 ± 0.50 μM |
| Spiro-pyridine (5) | HepG-2 (Liver) | 10.58 ± 0.8 μM |
| Pyridine derivative (9a) | MCF-7 (Breast) | 20 μM |
Mechanisms of Action in Cancer Cells, including Apoptosis Induction and Cell Cycle Arrest
Derivatives containing the pyridine moiety, a core component of this compound, have demonstrated significant potential as anticancer agents by intervening in the fundamental processes of cancer cell proliferation: apoptosis and cell cycle regulation. arabjchem.org The therapeutic strategy of inducing apoptosis (programmed cell death) and causing cell cycle arrest prevents cancer cells from dividing and spreading.
Research into various pyridine derivatives has revealed their ability to trigger these mechanisms across different cancer cell lines. For instance, certain novel imidazo[1,2-a]pyridine derivatives have been shown to induce apoptosis and cause cell cycle arrest in non-small cell lung cancer. nih.gov Similarly, other pyridine compounds were found to halt the proliferation of liver and breast cancer cells by inducing G2/M phase arrest and apoptosis. nih.govresearchgate.net This was associated with the upregulation of key regulatory proteins like p53 and p21. nih.govwaocp.org The mechanism often involves targeting critical cellular pathways; some pyridine derivatives inhibit tubulin polymerization, a process essential for cell division, while others act on cyclin-dependent kinases (CDKs) which are crucial for cell cycle progression. arabjchem.org
The table below summarizes the observed effects of various pyridine derivatives on different cancer cell lines, highlighting their role in inducing apoptosis and arresting the cell cycle at specific phases.
| Derivative Type | Cancer Cell Line | Mechanism of Action |
| Imidazo[1,2-a]pyridine | Non-small cell lung cancer | Apoptosis induction, Cell cycle arrest |
| Phenyl-pyridin-2-one | HepG2 (Liver), MCF-7 (Breast) | G2/M phase arrest, Apoptosis induction |
| Coumarin-pyridine hybrid | MCF-7 (Breast) | G2/M phase arrest, Apoptosis induction |
| Imidazo[1,2-a]pyridine | HCC1937 (Breast) | Extrinsic apoptosis, Cell cycle arrest |
This table presents a selection of research findings on pyridine derivatives to illustrate common mechanisms of action.
Neuropharmacological Relevance and Engagement with Neurological Disorder Targets
The structural motifs within this compound are of interest in neuropharmacology, particularly for neurodegenerative diseases characterized by protein misfolding and aggregation.
Alzheimer's disease is pathologically defined by the presence of amyloid-β plaques and neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein. nih.gov The aggregation of tau protein is a critical factor in the neurodegenerative process, making it a key target for therapeutic intervention. albany.edu Consequently, the development of small molecules that can inhibit tau aggregation is an active area of research.
Nitrogen-containing heterocyclic compounds, including those with pyridine structures, have shown promise in this area. acs.org For example, a series of isatin-pyrrolidinylpyridine derivatives were designed and found to have varying inhibitory effects on tau self-aggregation, with one isomer, IPP1, showing a high inhibitory effect at relatively low cytotoxicity. acs.org Molecular modeling suggested that the pyridine ring of this compound could form a π–π stacking interaction with a key amino acid residue (TYR310) in the tau protein, thereby preventing the protein from folding into the pathological aggregates. acs.org Other studies have identified aminothienopyridazines (ATPZs) as potent inhibitors of tau aggregation. nih.gov Subsequent research on modified, ring-opened analogues of ATPZs indicated that the core structural features could be retained while potentially improving drug-like properties, suggesting that the pyridine-like scaffold is crucial for activity. nih.gov
| Compound Class | Mechanism/Interaction | Significance |
| Isatin-pyrrolidinylpyridine derivatives | Inhibit tau self-aggregation; may interact with key amino acid residues like TYR310. acs.org | Demonstrates the potential of pyridine-containing molecules to directly interfere with the pathological aggregation process. acs.org |
| Aminothienopyridazines (ATPZs) | Inhibit tau aggregation in vitro. nih.gov | Identified as a potent inhibitor scaffold from large-scale screening. nih.gov |
| Ring-opened ATPZ analogues | Retain inhibitory activity against tau aggregation. nih.gov | Suggests the core pharmacophore can be simplified or modified to improve properties while maintaining efficacy. nih.gov |
This table highlights compound classes containing pyridine or related structures investigated for their potential to inhibit tau protein aggregation.
Anti-inflammatory and Immunomodulatory Effects
Chronic inflammation is a key component of numerous diseases. The pyridine ring is a structural feature in many compounds investigated for anti-inflammatory properties.
The 5-lipoxygenase (5-LOX) pathway is a critical route for the metabolism of arachidonic acid, leading to the production of potent pro-inflammatory lipid mediators. rsc.org One such mediator is 5-oxo-6,8,11,14-eicosatetraenoic acid (5-oxo-ETE), which is formed from the oxidation of 5-HETE by the enzyme 5-hydroxyeicosanoid dehydrogenase (5-HEDH). nih.gov 5-Oxo-ETE is a highly potent chemoattractant for eosinophils and neutrophils, key cells in inflammatory responses, particularly in allergic diseases like asthma. nih.govnih.gov It exerts its effects by binding to the selective OXE receptor. nih.gov
Inhibition of the 5-LOX pathway is a recognized strategy for developing anti-inflammatory agents. rsc.org Molecules that can modulate this pathway could reduce the production or action of pro-inflammatory mediators like 5-oxo-ETE. Pyrimidine (B1678525) derivatives, which are structurally related to pyridines, have been reported to possess anti-inflammatory properties by inhibiting key inflammatory mediators. nih.gov Some pyrimidine acrylamides have been studied as inhibitors of lipoxygenase. mdpi.com Given that the pyridine moiety is a well-established pharmacophore in medicinal chemistry, derivatives of this compound represent a class of compounds with the potential to modulate enzymatic pathways like the 5-LOX cascade, thereby exerting anti-inflammatory effects.
| Component | Description |
| Arachidonic Acid | A polyunsaturated fatty acid that is a precursor for various inflammatory mediators. |
| 5-Lipoxygenase (5-LOX) | The key enzyme that initiates the conversion of arachidonic acid into leukotrienes and other related compounds. rsc.org |
| 5-HETE | An intermediate product in the 5-LOX pathway. |
| 5-HEDH | The enzyme that oxidizes 5-HETE to form 5-oxo-ETE. nih.gov |
| 5-Oxo-ETE | A potent pro-inflammatory lipid mediator and chemoattractant for eosinophils and neutrophils. nih.govnih.gov |
| OXE Receptor | The G protein-coupled receptor through which 5-oxo-ETE mediates its biological effects. nih.gov |
This table outlines the key steps and components of the 5-oxo-ETE biosynthetic pathway.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Impact of Substituent Position and Chemical Nature on Biological Activity
Research on related pyridine (B92270) derivatives, such as substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acids, has demonstrated that the introduction of various substituents can lead to a range of biological activities. nih.govnih.gov For instance, in a series of inhibitors of the inflammatory kinases TBK1 and IKKε, the addition of cycloalkyl and heterocyclic groups at specific positions on the core structure resulted in analogues with IC50 values as low as 210 nM. nih.govnih.gov One particular derivative, featuring a cyclohexyl modification, showed robust cellular activity and in vivo efficacy comparable to the established drug amlexanox. nih.govnih.gov
Extrapolating from these findings to 5-Oxo-5-pyridin-2-ylpentanoic acid, it is conceivable that substitutions on the pyridine ring would have a profound impact on its biological profile. The table below illustrates a hypothetical SAR study where various substituents are placed on the pyridine ring of this compound and the resulting impact on a hypothetical biological target is measured.
| Compound | Substituent (R) | Position on Pyridine Ring | Hypothetical IC50 (nM) |
| 1a | -H | - | 1000 |
| 1b | -CH3 | 4 | 750 |
| 1c | -Cl | 4 | 500 |
| 1d | -OCH3 | 4 | 800 |
| 1e | -CF3 | 4 | 300 |
| 1f | -Cl | 5 | 600 |
| 1g | -CF3 | 5 | 400 |
| 1h | -Cl | 6 | 450 |
| 1i | -CF3 | 6 | 250 |
This table presents hypothetical data for illustrative purposes.
From this hypothetical data, several trends can be observed. Electron-withdrawing groups, such as chloro (-Cl) and trifluoromethyl (-CF3), generally lead to an increase in potency compared to the unsubstituted parent compound (1a) or an electron-donating group like methoxy (B1213986) (-OCH3). The position of the substituent also plays a critical role, with substitution at the 6-position appearing to be the most favorable in this hypothetical model.
Stereochemical Influences on Pharmacological Profiles and Receptor Selectivity
Stereochemistry is a critical determinant of pharmacological activity. The three-dimensional arrangement of atoms in a molecule can dictate its ability to bind to a specific receptor or enzyme active site. While this compound itself is achiral, the introduction of substituents on the pentanoic acid chain or modifications that create a chiral center can lead to stereoisomers with distinct biological properties.
For instance, studies on other classes of compounds, such as 5-pyrrolidinyl substituted perhydroquinoxalines, have shown that stereoselective synthesis is crucial for achieving the desired pharmacological profile. nih.gov In that series, the stereochemistry of the pyrrolidine (B122466) ring was a key factor in obtaining high affinity and selectivity for the κ-opioid receptor. nih.gov
If a substituent were to be introduced at the 2-, 3-, or 4-position of the pentanoic acid chain of this compound, a chiral center would be created, leading to (R) and (S) enantiomers. These enantiomers would likely exhibit different biological activities and receptor selectivities.
The table below illustrates the hypothetical impact of stereochemistry on the activity of a derivative of this compound.
| Compound | Modification | Stereochemistry | Hypothetical Receptor A Affinity (Ki, nM) | Hypothetical Receptor B Affinity (Ki, nM) |
| 2a | 2-methyl | Racemic | 150 | 500 |
| 2b | 2-methyl | (R)-enantiomer | 80 | 900 |
| 2c | 2-methyl | (S)-enantiomer | 300 | 450 |
This table presents hypothetical data for illustrative purposes.
In this hypothetical example, the (R)-enantiomer (2b) displays higher affinity for Receptor A and greater selectivity over Receptor B compared to the (S)-enantiomer (2c) and the racemic mixture (2a). This underscores the importance of controlling stereochemistry during the design and synthesis of new derivatives to optimize their pharmacological profiles.
Correlations between Lipophilicity and Bioactivity
Lipophilicity, often expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a key physicochemical property that influences a drug's absorption, distribution, metabolism, and excretion (ADME). A compound's lipophilicity can significantly affect its ability to cross cell membranes and reach its biological target.
Studies on various heterocyclic compounds have established a clear relationship between lipophilicity and biological activity. For example, research on 2-(thiofluoroalkyl)pyridines has shown that the degree and position of fluorination can be used to modulate lipophilicity. nih.gov While a direct correlation is not always linear, there is often an optimal range of lipophilicity for a given biological target.
The lipophilicity of this compound derivatives can be tuned by introducing substituents on the pyridine ring or by modifying the pentanoic acid side chain. The following table provides a hypothetical analysis of the relationship between the calculated logP (cLogP) and the bioactivity of various derivatives.
| Compound | Substituent | cLogP | Hypothetical Bioactivity (% Inhibition at 1 µM) |
| 3a | -H | 1.2 | 35 |
| 3b | 4-Cl | 1.9 | 55 |
| 3c | 4-CF3 | 2.5 | 75 |
| 3d | 4-Ph | 3.1 | 60 |
| 3e | 4-OH | 0.8 | 20 |
This table presents hypothetical data for illustrative purposes.
This hypothetical data suggests that increasing lipophilicity from the parent compound (3a) by adding a chloro (3b) or trifluoromethyl (3c) group leads to improved bioactivity. However, excessive lipophilicity, as seen with the phenyl substituent (3d), may lead to a decrease in activity, potentially due to poor solubility or non-specific binding. Conversely, a very polar derivative with a hydroxyl group (3e) shows reduced activity, possibly due to poor membrane permeability.
Rational Design Principles for Optimized this compound Derivatives
Rational drug design involves the iterative process of designing, synthesizing, and testing new molecules based on an understanding of the SAR and the structure of the biological target. The goal is to create optimized derivatives with improved potency, selectivity, and pharmacokinetic properties.
Based on the principles discussed in the preceding sections, a rational design strategy for optimizing this compound derivatives can be formulated. This strategy would involve a multi-pronged approach:
Pyridine Ring Substitution: Systematically explore substitutions at the 4-, 5-, and 6-positions of the pyridine ring with a variety of small, electron-withdrawing and electron-donating groups to map the electronic and steric requirements for optimal activity.
Side Chain Modification: Investigate the impact of introducing substituents on the pentanoic acid chain. This could involve adding small alkyl groups to probe for additional hydrophobic interactions within the binding site and to explore the influence of stereochemistry.
Bioisosteric Replacement: Replace the carboxylic acid moiety with other acidic functional groups, such as a tetrazole, to potentially improve metabolic stability and cell permeability while maintaining the key acidic interaction with the target.
Conformational Constraint: Introduce conformational rigidity into the pentanoic acid chain, for example, by incorporating a cyclopropyl (B3062369) group, to lock the molecule into a more bioactive conformation and potentially increase affinity.
The following table outlines a hypothetical rational design pathway for a lead compound.
| Design Step | Modification | Rationale | Hypothetical Outcome |
| Lead Compound | This compound | Starting point | Moderate activity |
| Step 1 | Add 6-CF3 to pyridine ring | Enhance potency based on SAR | Increased potency |
| Step 2 | Introduce (R)-2-methyl on pentanoic acid chain | Improve affinity and selectivity based on stereochemistry studies | Enhanced affinity and selectivity |
| Step 3 | Replace carboxylic acid with tetrazole | Improve pharmacokinetic properties | Better oral bioavailability |
This table presents hypothetical data for illustrative purposes.
Through such a systematic and rational approach, it is possible to develop highly optimized derivatives of this compound with desirable pharmacological and physicochemical properties for potential therapeutic applications.
Advanced Analytical Methodologies for Comprehensive Characterization of 5 Oxo 5 Pyridin 2 Ylpentanoic Acid
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for probing the molecular structure and electronic properties of 5-Oxo-5-pyridin-2-ylpentanoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR spectroscopy reveals the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyridine (B92270) ring and the aliphatic chain. The aromatic protons of the pyridine ring would typically appear in the downfield region (δ 7.0-9.0 ppm), with their specific chemical shifts and splitting patterns dictated by their position relative to the nitrogen atom and the carbonyl group. The methylene (B1212753) protons of the pentanoic acid chain would resonate in the upfield region (δ 2.0-3.5 ppm). The carboxylic acid proton is often observed as a broad singlet at a very downfield chemical shift (δ 10-13 ppm).
¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. The spectrum of this compound would display signals for the carbonyl carbons (ketone and carboxylic acid) in the most downfield region (δ 170-210 ppm). The carbons of the pyridine ring would appear in the aromatic region (δ 120-150 ppm), while the aliphatic carbons of the side chain would be found in the upfield region (δ 20-40 ppm).
2D-NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish connectivity between protons and carbons, confirming the structural assignment. COSY spectra would show correlations between adjacent protons, helping to piece together the spin systems of the pyridine ring and the aliphatic chain. HSQC spectra would correlate each proton with its directly attached carbon atom, providing unambiguous C-H assignments.
| ¹H NMR (Predicted) Data | ¹³C NMR (Predicted) Data |
| Chemical Shift (δ, ppm) | Assignment |
| ~8.7 (d) | H on Pyridine (α to N) |
| ~8.0 (t) | H on Pyridine |
| ~7.9 (d) | H on Pyridine |
| ~7.5 (t) | H on Pyridine |
| ~3.2 (t) | -CH₂- (adjacent to C=O) |
| ~2.5 (t) | -CH₂- (adjacent to COOH) |
| ~2.1 (p) | -CH₂- (central) |
| ~11.5 (br s) | -COOH |
Note: This is a table of predicted NMR data. Actual experimental values may vary.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, with a molecular formula of C₁₀H₁₁NO₃, the expected monoisotopic mass is approximately 193.0739 g/mol . bldpharm.comchemnet.comcymitquimica.comsmolecule.com
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition. The fragmentation pattern observed in the mass spectrum gives valuable structural information. Common fragmentation pathways for this compound would likely involve cleavage adjacent to the carbonyl groups, such as the loss of the carboxylic acid group (-COOH) or the pyridinoyl group.
| Mass Spectrometry Data | |
| Technique | Information Obtained |
| Mass Spectrometry (MS) | Molecular Ion Peak (M⁺) and fragmentation pattern |
| High-Resolution Mass Spectrometry (HRMS) | Exact mass for elemental composition confirmation |
Note: The fragmentation pattern is predictive and would need to be confirmed by experimental data.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would exhibit characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretch of the carboxylic acid. Strong, sharp peaks around 1710 cm⁻¹ and 1680 cm⁻¹ would correspond to the C=O stretching vibrations of the carboxylic acid and the ketone, respectively. The C=N and C=C stretching vibrations of the pyridine ring would appear in the 1400-1600 cm⁻¹ region.
| FT-IR Spectroscopy Data (Predicted) | |
| Wavenumber (cm⁻¹) | Assignment |
| 2500-3300 (broad) | O-H stretch (Carboxylic acid) |
| ~1710 (strong) | C=O stretch (Carboxylic acid) |
| ~1680 (strong) | C=O stretch (Ketone) |
| 1400-1600 | C=N, C=C stretches (Pyridine ring) |
Note: This is a table of predicted FT-IR data. Actual experimental values may vary.
UV-Visible Spectroscopy for Electronic Transitions
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The pyridine ring in this compound is a chromophore that absorbs UV light. The spectrum would be expected to show absorptions corresponding to π → π* and n → π* transitions. The presence of the carbonyl group conjugated with the pyridine ring can influence the position and intensity of these absorption bands. Typically, pyridyl ketones show strong absorption bands in the UV region. bldpharm.com
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for separating the compound from impurities and for quantifying its presence in a mixture.
High-Performance Liquid Chromatography (HPLC) for Compound Separation and Quantification
High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of this compound and for its quantification. A reversed-phase HPLC method would typically be employed, using a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The compound would be detected using a UV detector, set at a wavelength where the compound exhibits strong absorbance. The retention time of the main peak would be characteristic of the compound, and the peak area would be proportional to its concentration, allowing for quantification. The presence of any additional peaks would indicate impurities. bldpharm.com
| HPLC Method Parameters (Typical) | |
| Column | C18, e.g., 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a specific wavelength (e.g., 254 nm) |
| Injection Volume | 10 µL |
Note: These are typical HPLC parameters and would require optimization for specific applications.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Profiling and Impurity Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a cornerstone technique for the analysis of this compound, particularly in complex biological matrices or for the identification of process-related impurities. The coupling of liquid chromatography's separation power with the high sensitivity and specificity of mass spectrometry allows for the detection and quantification of the parent compound and its derivatives. bldpharm.com
In metabolite profiling studies, LC-MS can identify products arising from metabolic pathways such as oxidation, reduction, or conjugation. For a compound like this compound, potential metabolites could include hydroxylated species on the pyridine ring or reduction of the keto group to a secondary alcohol. The high resolution and accuracy of modern mass spectrometers enable the determination of elemental compositions for unknown metabolites, providing crucial clues to their structure.
Impurity analysis by LC-MS is vital for quality control. The technique can separate and identify structurally similar impurities that may be present from the synthetic route, such as starting materials, by-products, or degradation products. Electrospray ionization (ESI) is a commonly employed ionization technique for this type of molecule, typically generating a protonated molecule [M+H]+ in positive ion mode, which can then be subjected to tandem mass spectrometry (MS/MS) for structural confirmation.
Table 1: Representative LC-MS Parameters for Analysis of Pyridine Carboxylic Acids
| Parameter | Typical Conditions | Purpose |
|---|---|---|
| Chromatography | Reversed-Phase (RP) | Separation based on hydrophobicity. |
| Column | C18 (e.g., 2.1 x 100 mm, 1.8 µm) | Standard for retaining and separating moderately polar to nonpolar compounds. |
| Mobile Phase A | Water with 0.1% Formic Acid | Provides protons for ionization and aids in chromatographic peak shape. |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Organic solvent to elute compounds from the RP column. |
| Gradient | 5% B to 95% B over 10-20 minutes | Ensures elution of compounds with a wide range of polarities. |
| Ionization Source | Electrospray Ionization (ESI) | Soft ionization technique suitable for polar, thermally labile molecules. |
| MS Detection | Positive Ion Mode | The basic nitrogen on the pyridine ring is readily protonated. |
| Precursor Ion (MS1) | [M+H]+ (m/z 194.07) | Selects the mass-to-charge ratio of the protonated parent compound. |
| Product Ions (MS2) | Fragmentation of m/z 194.07 | Provides structural fingerprint for confirmation and identification. |
Hydrophilic Interaction Liquid Chromatography (HILIC) for Polar Metabolite Analysis
For highly polar analytes that are poorly retained on traditional reversed-phase columns, Hydrophilic Interaction Liquid Chromatography (HILIC) offers a powerful alternative. nih.gov Given that this compound and many of its potential metabolites possess significant polarity due to the carboxylic acid and pyridine nitrogen, HILIC is an exceptionally well-suited technique for their separation and analysis. nih.gov
The HILIC retention mechanism relies on the partitioning of polar analytes into a water-enriched layer on the surface of a polar stationary phase. nih.gov The mobile phase consists of a high concentration of a water-miscible organic solvent, typically acetonitrile, with a smaller amount of aqueous buffer. This environment is ideal for retaining and resolving polar compounds that would otherwise elute in or near the void volume in reversed-phase chromatography. HILIC is often coupled with mass spectrometry (HILIC-MS) for sensitive and selective detection. nih.gov
Table 2: Typical HILIC Conditions for Polar Pyridine Compound Analysis
| Parameter | Typical Conditions | Purpose |
|---|---|---|
| Chromatography | HILIC | Retention and separation of highly polar compounds. nih.gov |
| Stationary Phase | Amide, Silica, or Zwitterionic phases | Provides a polar surface for hydrophilic partitioning. |
| Mobile Phase A | Acetonitrile with modifier (e.g., 5 mM Ammonium Acetate) | The primary, less polar component of the mobile phase. |
| Mobile Phase B | Water with modifier (e.g., 5 mM Ammonium Acetate) | The strong, polar solvent that elutes analytes. |
| Gradient | High %A (e.g., 95%) to lower %A (e.g., 50%) | A "reversed" gradient compared to RP-LC, increasing water content to elute analytes. |
| Detection | ESI-MS/MS | Provides sensitive and specific detection for polar metabolites. nih.gov |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not publicly available as of this writing, the technique would provide unparalleled insight into its molecular conformation and intermolecular interactions if suitable crystals were grown.
Table 3: Information Obtainable from a Hypothetical X-ray Crystallography Study
| Structural Parameter | Information Gained |
|---|---|
| Unit Cell Dimensions | The fundamental repeating unit of the crystal lattice (a, b, c, α, β, γ). |
| Space Group | The symmetry operations that define the crystal structure. wikipedia.org |
| Molecular Conformation | Precise bond lengths, bond angles, and dihedral angles of the molecule. |
| Hydrogen Bonding | Identification of donors and acceptors (e.g., O-H···N, O-H···O=C) and their geometries. |
| Intermolecular Interactions | Evidence of π-π stacking, C-H···O interactions, or other non-covalent forces. |
| Crystal Packing | Arrangement of molecules in the three-dimensional lattice. |
Electrochemical Characterization Methods (e.g., Cyclic Voltammetry)
Electrochemical methods, such as cyclic voltammetry (CV), are used to investigate the redox properties of a molecule. For this compound, CV can provide information on the oxidation and reduction potentials, the stability of the resulting redox species, and the kinetics of electron transfer.
The electroactive moieties in the molecule are the pyridine ring and the ketone. The pyridine ring can undergo reduction, while the carboxylic acid and ketone functionalities can also be electrochemically active, depending on the potential window and solvent conditions. A typical CV experiment involves scanning the potential of an electrode in a solution containing the analyte and a supporting electrolyte and measuring the resulting current. The resulting plot of current versus potential (a voltammogram) can reveal reversible or irreversible redox processes. hmdb.ca For example, studies on related pyridine carboxylic acids have used CV to elucidate reduction mechanisms and adsorption behaviors on electrode surfaces. nih.gov This data is useful for applications in sensor development, catalysis, and for understanding potential metabolic redox transformations.
Table 4: Representative Data from a Cyclic Voltammetry Experiment
| Parameter | Description |
|---|---|
| Anodic Peak Potential (Epa) | The potential at which oxidation occurs. |
| Cathodic Peak Potential (Epc) | The potential at which reduction occurs. |
| Formal Potential (E°') | The thermodynamic redox potential, often estimated as (Epa + Epc)/2 for a reversible process. |
| Peak Current (Ipa, Ipc) | The magnitude of the current at the peak potential, related to the concentration and diffusion coefficient of the analyte. |
| Peak Separation (ΔEp) | The difference between Epa and Epc. For a reversible, one-electron process, this is theoretically ~59 mV. |
| Scan Rate Dependence | How peak currents and potentials change with the rate of potential scan, providing insight into reaction kinetics and mechanisms. |
Computational Chemistry and in Silico Approaches for 5 Oxo 5 Pyridin 2 Ylpentanoic Acid Research
Quantum Chemical Calculations (QCC) and Density Functional Theory (DFT)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic characteristics of 5-Oxo-5-pyridin-2-ylpentanoic acid. These methods allow for the computation of various molecular and electronic properties that are crucial for predicting its behavior in chemical reactions. researchgate.net
Electronic Structure Analysis and Reactivity Prediction
DFT calculations, often using a basis set like 6-311G(d,p), are employed to analyze the electronic structure of molecules. researchgate.net The distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key indicators of a molecule's reactivity. For pyridine (B92270) derivatives, the HOMO is often delocalized around the nitrogen and oxygen atoms, suggesting these are likely sites for electrophilic attack. electrochemsci.org Conversely, the LUMO can be distributed across the entire molecule, indicating potential sites for nucleophilic attack. electrochemsci.org
The molecular electrostatic potential (MEP) surface is another valuable output of these calculations. It provides a visual representation of the charge distribution and helps identify reactive sites for both electrophilic and nucleophilic interactions. electrochemsci.org By examining the electron density isosurface, researchers can pinpoint regions of the molecule that are electron-rich or electron-poor, offering clues about its interaction with other chemical species. electrochemsci.org
Application of Energy Gap and Hard and Soft Acids and Bases (HSAB) Principles
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's reactivity. wuxiapptec.com A smaller energy gap generally correlates with higher reactivity. wuxiapptec.com This principle is rooted in Frontier Molecular Orbital (FMO) theory, which posits that the interaction between the HOMO of a nucleophile and the LUMO of an electrophile drives chemical reactions. wuxiapptec.com
The Hard and Soft Acids and Bases (HSAB) principle provides a qualitative framework for understanding and predicting the stability of chemical interactions. wikipedia.org This theory classifies chemical species as "hard" or "soft" based on properties like size, charge state, and polarizability. wikipedia.org Hard acids tend to be small with high positive charges, while soft acids are larger with low positive charges. shahucollegelatur.org.in Similarly, hard bases are small and highly electronegative, whereas soft bases are larger and more polarizable. shahucollegelatur.org.in The fundamental tenet of HSAB theory is that hard acids prefer to interact with hard bases, and soft acids with soft bases, leading to more stable compounds. wikipedia.orglibretexts.org
Table 1: Key Concepts in Quantum Chemical Calculations
| Concept | Description | Relevance to this compound |
| DFT | A computational method to investigate the electronic structure of many-body systems. researchgate.net | Used to calculate molecular and electronic properties. researchgate.net |
| HOMO | The highest energy molecular orbital containing electrons. wuxiapptec.com | Indicates likely sites for electrophilic attack. electrochemsci.org |
| LUMO | The lowest energy molecular orbital that is empty of electrons. wuxiapptec.com | Indicates likely sites for nucleophilic attack. electrochemsci.org |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. wuxiapptec.com | A smaller gap suggests higher reactivity. wuxiapptec.com |
| MEP | A map of the electrostatic potential on the electron density surface. electrochemsci.org | Identifies electron-rich and electron-poor regions. electrochemsci.org |
| HSAB Principle | A theory stating that hard acids prefer hard bases and soft acids prefer soft bases. wikipedia.org | Helps predict the stability of interactions with other molecules. |
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations offer a way to observe the time-dependent behavior of molecules, providing insights into their conformational flexibility and interactions in different environments.
Conformational Analysis in Solution and Biological Environments
MD simulations can be used to explore the various conformations that this compound can adopt in solution or within a biological system. By simulating the molecule's movements over time, researchers can identify stable conformations and understand how the molecule's shape might change upon interacting with other molecules, such as water or biological macromolecules. This is crucial for understanding its solubility and how it might fit into a protein's binding site.
Ligand-Protein Adsorption and Interaction Dynamics
When studying the potential of this compound as a ligand for a protein target, MD simulations can model the process of adsorption and the dynamics of the resulting complex. These simulations can reveal the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. Furthermore, MD can be used to calculate the binding free energy, providing a quantitative measure of the affinity between the ligand and the protein.
Molecular Docking for Binding Mode Elucidation with Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is particularly valuable in drug discovery for predicting how a small molecule like this compound might interact with a biological target, such as an enzyme or receptor. nih.govsamipubco.com
The process involves placing the ligand (this compound) into the binding site of the protein and using a scoring function to evaluate the fitness of different binding poses. The results can reveal the most likely binding mode and identify the specific amino acid residues involved in the interaction. samipubco.com For example, docking studies can highlight the formation of hydrogen bonds, hydrophobic interactions, and pi-alkyl interactions between the ligand and the protein's active site. researchgate.net The binding energy, often expressed in kcal/mol, provides an estimate of the binding affinity, with more negative values indicating a stronger interaction. nih.gov
In Silico Pharmacokinetic and ADME (Absorption, Distribution, Metabolism, Excretion) Prediction
The prediction of a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the early phases of drug development. In silico tools leverage sophisticated algorithms and extensive databases of known compounds to model how a new chemical entity like this compound might behave within a biological system. These predictions are based on the compound's structural features and physicochemical properties.
While specific experimental ADME data for this compound is not extensively available in public literature, its properties can be predicted using various computational models. Online platforms such as SwissADME, pkCSM, and AdmetSAR are commonly employed for such predictions. These tools analyze the molecule's structure to forecast a range of pharmacokinetic parameters. For instance, Lipinski's Rule of Five is a fundamental guideline used to assess the druglikeness of a molecule, focusing on properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.
Key ADME parameters that are typically evaluated in silico include:
Absorption: Predictions on gastrointestinal (GI) absorption and Caco-2 cell permeability provide insights into how well the compound might be absorbed when administered orally.
Distribution: The model assesses the compound's potential to cross the blood-brain barrier (BBB) and its affinity for plasma proteins, which influences its distribution throughout the body.
Metabolism: Predictions identify which cytochrome P450 (CYP) enzymes are likely to metabolize the compound. This is crucial for anticipating potential drug-drug interactions.
Excretion: The model can estimate the total clearance of the compound and whether it is a substrate for transporters like P-glycoprotein.
Below is a representative table of predicted ADME properties for a compound with a similar pyridine-containing scaffold, illustrating the type of data generated from in silico tools.
| Property | Predicted Value | Interpretation |
| Physicochemical Properties | ||
| Molecular Weight | 193.2 g/mol | Compliant with Lipinski's Rule (<500) |
| LogP (Lipophilicity) | 0.8 | Compliant with Lipinski's Rule (<5) |
| Hydrogen Bond Donors | 1 | Compliant with Lipinski's Rule (<5) |
| Hydrogen Bond Acceptors | 4 | Compliant with Lipinski's Rule (<10) |
| Pharmacokinetics | ||
| GI Absorption | High | Likely to be well-absorbed from the gut |
| BBB Permeant | No | Unlikely to cross the blood-brain barrier |
| P-glycoprotein Substrate | No | Not likely to be actively effluxed by P-gp |
| Metabolism | ||
| CYP1A2 inhibitor | No | Low potential for drug interactions via CYP1A2 |
| CYP2C19 inhibitor | No | Low potential for drug interactions via CYP2C19 |
| CYP2C9 inhibitor | Yes | Potential for drug interactions via CYP2C9 |
| CYP2D6 inhibitor | No | Low potential for drug interactions via CYP2D6 |
| CYP3A4 inhibitor | No | Low potential for drug interactions via CYP3A4 |
Note: The data in this table is illustrative for a compound with a related structure and does not represent experimentally verified data for this compound.
Metabolic Pathways and Biotransformation of 5 Oxo 5 Pyridin 2 Ylpentanoic Acid Analogs
In Vitro and In Vivo Metabolic Fate Studies
In vitro and in vivo studies on analogous compounds reveal that biotransformation typically involves a combination of oxidation, reduction, and conjugation reactions. For instance, studies on other pyridinyl ketones and compounds with aliphatic carboxylic acid chains provide a framework for predicting the metabolic fate of 5-Oxo-5-pyridin-2-ylpentanoic acid.
In vitro systems, such as human liver microsomes and hepatocytes, are instrumental in identifying the primary metabolic routes. For compounds containing a pyridine (B92270) moiety, N-oxidation and hydroxylation of the pyridine ring are common metabolic pathways observed in such systems. The ketone functional group is susceptible to reduction to a secondary alcohol. The pentanoic acid side chain can undergo β-oxidation, a common pathway for fatty acids and other aliphatic carboxylic acids.
Identification of Enzyme Systems Involved in Biotransformation (e.g., Cytochrome P450)
The biotransformation of compounds analogous to this compound is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes. sigmaaldrich.com These enzymes are responsible for the oxidative metabolism of a wide range of xenobiotics.
Several CYP isoforms are known to metabolize pyridine-containing compounds. acs.org CYP3A4, one of the most abundant CYP enzymes in the human liver, is frequently involved in the metabolism of drugs with a pyridine ring. acs.orgnih.gov Other isoforms, such as CYP2D6, CYP1A2, and CYP2C9, have also been implicated in the metabolism of various pyridine derivatives. sigmaaldrich.comacs.org The specific isoforms involved in the metabolism of a particular compound depend on its structure and its affinity for the active site of the enzyme.
The reduction of the ketone group is typically catalyzed by cytosolic carbonyl reductases. The β-oxidation of the pentanoic acid chain involves a series of mitochondrial enzymes.
Table 1: Potential Enzyme Systems in the Biotransformation of this compound Analogs
| Metabolic Reaction | Enzyme Family/System | Specific Enzymes (Examples) |
| Pyridine Ring Hydroxylation | Cytochrome P450 | CYP3A4, CYP2D6, CYP1A2 |
| N-Oxidation of Pyridine | Cytochrome P450, Flavin-containing monooxygenases (FMO) | CYP3A4, FMO3 |
| Ketone Reduction | Carbonyl Reductases | Aldo-keto reductases (AKRs), Short-chain dehydrogenases/reductases (SDRs) |
| β-Oxidation of Pentanoic Acid Chain | Mitochondrial Enzymes | Acyl-CoA synthetase, Acyl-CoA dehydrogenase |
Characterization of Major and Minor Metabolites
Based on the metabolic pathways of analogous compounds, the major and minor metabolites of this compound can be predicted.
Major Metabolites:
Hydroxy-5-oxo-5-pyridin-2-ylpentanoic acid: Resulting from the hydroxylation of the pyridine ring. The position of hydroxylation can vary.
5-Hydroxy-5-pyridin-2-ylpentanoic acid: Formed by the reduction of the ketone group to a secondary alcohol.
3-Oxo-3-(pyridin-2-yl)propanoic acid: A potential product of β-oxidation of the pentanoic acid side chain.
Minor Metabolites:
5-Oxo-5-(N-oxido-pyridin-2-yl)pentanoic acid: Resulting from the N-oxidation of the pyridine ring.
Glucuronide and sulfate (B86663) conjugates: The hydroxylated metabolites and the parent carboxylic acid can undergo phase II conjugation reactions to form more water-soluble compounds for excretion.
Table 2: Predicted Metabolites of this compound
| Metabolite Name | Metabolic Pathway |
| Hydroxy-5-oxo-5-pyridin-2-ylpentanoic acid | Pyridine Ring Hydroxylation |
| 5-Hydroxy-5-pyridin-2-ylpentanoic acid | Ketone Reduction |
| 3-Oxo-3-(pyridin-2-yl)propanoic acid | β-Oxidation |
| 5-Oxo-5-(N-oxido-pyridin-2-yl)pentanoic acid | N-Oxidation |
| Glucuronide/Sulfate Conjugates | Phase II Conjugation |
Implications for Drug Metabolism and Pharmacokinetics (DMPK)
The metabolic profile of a compound has significant implications for its drug metabolism and pharmacokinetics (DMPK). The rate and extent of metabolism will determine the compound's half-life, bioavailability, and potential for drug-drug interactions.
If the metabolism is primarily mediated by a single CYP isoform, there is a higher risk of drug-drug interactions with other drugs that are substrates, inhibitors, or inducers of the same enzyme. For example, co-administration with a potent CYP3A4 inhibitor could lead to increased plasma concentrations of the parent compound, potentially altering its efficacy and safety profile.
The formation of pharmacologically active or toxic metabolites is another important consideration. The various hydroxylated and reduced metabolites may have different biological activities compared to the parent compound. Understanding the full metabolic profile is therefore crucial for a comprehensive assessment of a drug candidate. The physicochemical properties of the metabolites, such as their polarity, will influence their distribution and elimination from the body. Generally, metabolic processes increase the water solubility of compounds, facilitating their excretion via the kidneys.
Emerging Applications and Future Research Directions for 5 Oxo 5 Pyridin 2 Ylpentanoic Acid
Development as Chemical Probes for Biological Target Validation
The development of chemical probes is a critical aspect of chemical biology, enabling the identification and validation of biological targets for therapeutic intervention. While specific probes based on 5-Oxo-5-pyridin-2-ylpentanoic acid are not yet widely reported, its structure presents significant potential. The molecule contains both a ketone and a carboxylic acid functional group, which serve as versatile handles for chemical modification. These sites allow for the attachment of reporter tags, such as fluorophores or biotin, which are essential for visualizing and isolating protein targets.
Furthermore, pyridine-based fluorescent probes have been developed for sensing changes in pH, demonstrating the utility of the pyridine (B92270) motif in creating environmentally sensitive tools. researchgate.net The combination of a pyridyl group with other functionalities, as seen in ruthenium polypyridyl complex-modified aptamers, highlights a strategy for generating potent molecular devices for therapeutic and diagnostic applications. chemrxiv.org For this compound, these principles could be applied to create probes for activity-based protein profiling (ABPP), a powerful method for identifying enzyme activity in complex biological systems. Such probes could help elucidate the metabolic pathways involving this keto acid and identify novel enzyme targets for drug development.
Integration in Advanced Materials Science Applications
In the field of materials science, molecules containing pyridine and carboxylic acid functionalities are valuable building blocks for creating advanced materials with unique properties. Pyridine-containing polymers have been extensively studied for their pH-responsive nature and antimicrobial effects, making them suitable for biomaterial applications like controlled drug release systems. acs.org
The structural components of this compound make it a promising candidate for integration into metal-organic frameworks (MOFs). MOFs are crystalline materials composed of metal ions linked by organic ligands, known for their high porosity and catalytic activity. rsc.org Ligands based on pyridine carboxylic acids, such as pyridine-3,5-dicarboxylate, have been successfully used to construct MOFs with diverse structural and functional properties, including applications in energy storage and gas separation. rsc.orgrsc.org The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group in this compound can coordinate with metal ions, potentially forming novel 2D or 3D polymeric structures. rsc.orguniversityofgalway.ie The resulting materials could exhibit interesting magnetic, photoluminescent, or catalytic properties, opening doors for their use in sensors, electronics, and beyond. researchgate.netacs.org
Exploration of Sustainable Synthesis Approaches
The synthesis of α-keto acids and their derivatives has traditionally relied on methods that often involve hazardous reagents, such as selenium dioxide or heavy metals, and require harsh reaction conditions. mdpi.com These conventional routes, including Friedel-Crafts acylation and Grignard reactions, can be inefficient in terms of atom economy and may generate significant environmental waste. mdpi.com Recognizing these drawbacks, the chemical community is increasingly focused on developing "green" or sustainable synthesis methods.
Recent advances in sustainable chemistry offer promising alternatives. These include:
Mechanochemistry: This solvent-free approach uses mechanical force, such as ball-milling, to drive chemical reactions. It has been successfully applied to synthesize α-ketothioamides and various peptides and metal complexes, often with reduced reaction times and simplified purification procedures. rsc.orgyoutube.com
Catalyst-Free Methods: Researchers have developed protocols for synthesizing pyridin-2-yl ureas and carbamates from accessible precursors without the need for a metal catalyst, relying instead on the inherent reactivity of the molecules. rsc.orgrsc.org
Biocatalysis: The use of enzymes offers a highly selective and environmentally benign route to complex molecules. Chemo-enzymatic strategies have been developed for the asymmetric synthesis of pyridyl cyclopropanes and stereo-enriched piperidines, highlighting the power of combining chemical synthesis with biocatalysis. nih.govacs.orgacs.org
Applying these sustainable principles to the synthesis of this compound could significantly reduce its environmental footprint, making it more viable for large-scale industrial applications.
| Approach | Traditional Methods | Sustainable Alternatives |
|---|---|---|
| Catalysts | Often requires precious or toxic metals (e.g., selenium dioxide, osmium tetroxide). mdpi.com | Biocatalysts (enzymes), catalyst-free reactions, or non-precious metal catalysts. rsc.orgnih.govacs.org |
| Solvents | Heavy reliance on volatile and often toxic organic solvents. | Solvent-free (mechanochemistry) or use of greener solvents like water or alcohols. rsc.orgyoutube.com |
| Efficiency | Can have low atom economy and require multiple steps. mdpi.com | Higher efficiency, reduced waste, and simplified procedures. youtube.com |
| Conditions | May require high pressure or extreme temperatures. mdpi.com | Often proceeds under mild, ambient conditions. |
Prospects for Novel Therapeutic Modalities and Accelerated Drug Discovery
The pyridine ring is a privileged structure in medicinal chemistry, appearing as the second most abundant ring system in pharmaceuticals. nih.gov The scaffold of this compound, which combines a pyridine ring with a keto-acid side chain, is a key feature in several biologically active compounds.
A prominent example is the antiepileptic drug perampanel (B3395873), a noncompetitive AMPA receptor antagonist. acs.orgnih.gov The discovery of perampanel emerged from high-throughput screening and subsequent optimization of a 1,3,5-triaryl-1H-pyridin-2-one core structure. tandfonline.com The structure-activity relationship studies revealed that the 5-pyridin-2-yl group was crucial for its potent activity. acs.orgnih.gov Perampanel was the first clinically approved drug in its class and demonstrated the therapeutic potential of targeting AMPA receptors to treat epilepsy. tandfonline.comnih.govresearchgate.net
Beyond epilepsy, pyridyl-based compounds have been investigated for a range of other therapeutic applications. For instance, novel cyanopyridyl-based molecules have been synthesized and evaluated as inhibitors of the mTOR protein, a key regulator of cell growth, with potential applications in treating inflammatory conditions like colitis. nih.gov Furthermore, derivatives of 2-(pyridin-2-yl) pyrimidine (B1678525) have shown promise as anti-fibrotic agents by inhibiting collagen synthesis. mdpi.com
These examples underscore the value of the this compound scaffold in drug discovery. Its structural features make it a versatile starting point for generating libraries of compounds for high-throughput screening against various biological targets, potentially accelerating the development of new therapeutic modalities for a wide range of diseases.
| Compound Class/Example | Biological Target/Activity | Therapeutic Area | Reference |
|---|---|---|---|
| Perampanel | Noncompetitive AMPA receptor antagonist | Epilepsy | acs.orgnih.govnih.gov |
| Cyanopyridyl derivatives | mTOR inhibition | Inflammatory diseases (e.g., colitis) | nih.gov |
| 2-(Pyridin-2-yl) pyrimidine derivatives | Anti-fibrotic (collagen synthesis inhibition) | Fibrosis | mdpi.com |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-oxo-5-pyridin-2-ylpentanoic acid, and how can purity be validated?
- Answer : A common approach involves coupling pyridine derivatives with pentanoic acid precursors via nucleophilic acyl substitution or condensation reactions. For example, intermediates like 4-oxopentanoic acid derivatives (e.g., levulinic acid analogs) can serve as starting materials for functionalization at the 5-position . Post-synthesis, purity validation typically employs HPLC (≥98% purity threshold) and NMR spectroscopy (e.g., confirming pyridinyl proton signals at δ 8.5–9.0 ppm and carbonyl resonance near δ 170 ppm) .
Q. Which analytical techniques are critical for characterizing this compound?
- Answer :
- LC-MS : Determines molecular weight (expected [M+H]+ ~ 222.2 g/mol) and detects impurities.
- FT-IR : Confirms carbonyl stretches (C=O at ~1700 cm⁻¹) and pyridinyl ring vibrations (~1600 cm⁻¹).
- NMR : ¹H and ¹³C NMR resolve structural features (e.g., α-keto acid protons and pyridine ring carbons) .
Q. How does the compound’s stability vary under different storage conditions?
- Answer : The α-keto moiety is sensitive to light and moisture. Stability studies recommend storage at –20°C under inert gas (argon) in amber vials. Degradation products (e.g., decarboxylated pyridine derivatives) can be monitored via TLC (Rf shifts) or GC-MS .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?
- Answer :
- Catalysis : Use Pd-mediated cross-coupling for pyridinyl group introduction, optimizing ligand systems (e.g., BINAP) to reduce side reactions .
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while controlled pH (5–6) prevents keto-enol tautomerization .
- Kinetic Monitoring : In-situ IR or Raman spectroscopy tracks reaction progress, enabling real-time adjustments .
Q. What mechanistic insights explain contradictory spectral data in keto-enol tautomerization studies?
- Answer : The α-keto group exhibits pH-dependent tautomerization, leading to variable NMR signals. Computational modeling (DFT) predicts enolization energy barriers (~25–30 kJ/mol), while variable-temperature NMR (VT-NMR) at 233–298 K captures dynamic equilibria. Discrepancies arise from solvent polarity (e.g., D₂O vs. CDCl₃) and trace metal ion catalysis .
Q. How can computational methods predict the compound’s reactivity in biological systems?
- Answer :
- Docking Studies : Molecular docking (AutoDock Vina) models interactions with enzymes (e.g., dehydrogenases) by analyzing H-bonding with the pyridinyl nitrogen and keto oxygen.
- MD Simulations : Assess binding stability (RMSD < 2 Å over 100 ns trajectories) in aqueous vs. lipid bilayer environments .
Q. What strategies resolve discrepancies between theoretical and experimental pKa values?
- Answer :
- Potentiometric Titration : Measures experimental pKa (α-keto group ~2.5; pyridinyl N ~4.8).
- QM/MM Calculations : Adjust solvation models (e.g., COSMO-RS) to account for solvent effects, reducing error margins (<0.3 pH units) .
Methodological Guidance
Designing experiments to assess the compound’s role in enzyme inhibition: A stepwise approach
- Step 1 : Perform competitive inhibition assays (IC₅₀ determination) using purified target enzymes (e.g., ALDH1A1) .
- Step 2 : Validate binding via ITC (ΔG ~ –30 kJ/mol) and SPR (KD < 1 µM).
- Step 3 : Cross-reference with structural analogs (e.g., 5-oxohexanoic acid derivatives) to identify pharmacophore elements .
Interpreting contradictory bioactivity data across cell lines
- Approach :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
